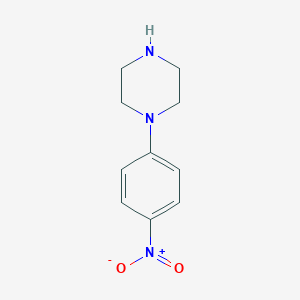
1-(4-Nitrophenyl)piperazine
Cat. No. B103982
Key on ui cas rn:
6269-89-2
M. Wt: 207.23 g/mol
InChI Key: VWOJSRICSKDKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09133195B2
Procedure details


8.10 g p-nitro-bromobenzene was added into a 250 ml round-bottom flask containing 50 mL isopropanol, then 7.00 g anhydrous piperazine, 15.00 g anhydrous K3PO4 and 4 ml glycol was added, then 2.00 g CuI was added as catalyster under nitrogen atmosphere (the small-scale reaction was carried out in the absence of nitrogen atmosphere, the results showed mat the yield was low probably because of the oxidation of CuI). The reaction mixture was refluxed for two days under nitrogen atmosphere. The crude product was filtered and concentrated. The concentrate was extracted with chloroform/water. The chloroform extract was dried by anhydrous Na2SO4. Based on higher polarity of product and lower polarity of the starting material, the extract was purified by column-chromatography with gradient elution of petroleum ether:ethyl acetate:ethanol in differ ratio, concentrated the eluate, to produce N-4-nitro-phenyl piperazine as yellow solid (4.10 g, 49.4% yield). Mp: 126-128° C. (lit.: 130-132° C.)


Name
K3PO4
Quantity
15 g
Type
reactant
Reaction Step Two

[Compound]
Name
glycol
Quantity
4 mL
Type
reactant
Reaction Step Two

Name
CuI
Quantity
2 g
Type
catalyst
Reaction Step Three

Name
CuI
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four


Yield
49.4%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].[NH:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+]>[Cu]I.C(O)(C)C>[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([N:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:2.3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
8.1 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)Br
|
Step Two
|
Name
|
|
|
Quantity
|
7 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CCNCC1
|
|
Name
|
K3PO4
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
[Compound]
|
Name
|
glycol
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
CuI
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Four
|
Name
|
CuI
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the small-scale reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was refluxed for two days under nitrogen atmosphere
|
|
Duration
|
2 d
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The crude product was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The concentrate was extracted with chloroform/water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The chloroform extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried by anhydrous Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the extract was purified by column-chromatography with gradient elution of petroleum ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
ethyl acetate:ethanol in differ ratio, concentrated the eluate,
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)N1CCNCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.1 g | |
| YIELD: PERCENTYIELD | 49.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 49.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
